5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a benzoyl group, a bromophenyl group, a hydroxy group, and a morpholinomethyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone: Shares a similar core structure but differs in the presence of a furanone ring instead of a pyrrolone ring.
4-benzoyl-5-(4-bromophenyl)-3-hydroxy-1-(morpholinomethyl)-1,5-dihydro-3H-pyrazol-3-one: Contains a pyrazolone ring instead of a pyrrolone ring.
Uniqueness
5-(4-bromophenyl)-3-hydroxy-1-(morpholin-4-ylmethyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the presence of a morpholinomethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H21BrN2O4 |
---|---|
Molecular Weight |
457.3g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(morpholin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H21BrN2O4/c23-17-8-6-15(7-9-17)19-18(20(26)16-4-2-1-3-5-16)21(27)22(28)25(19)14-24-10-12-29-13-11-24/h1-9,19,26H,10-14H2/b20-18+ |
InChI Key |
ONXCCDCALRQDBJ-CZIZESTLSA-N |
SMILES |
C1COCCN1CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Isomeric SMILES |
C1COCCN1CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1COCCN1CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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